![molecular formula C12H13N3O4S B2444768 Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-81-0](/img/structure/B2444768.png)
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Compounds with similar structures, such as those containing thiazole and furan rings, are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various organic halides . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include reactions with various organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antitumor and Antifilarial Agents
Compounds related to Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have been synthesized and evaluated for their potential antitumor and antifilarial activities. For instance, derivatives like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity against Acanthocheilonema viteae and showed cytotoxic activity against leukemia cells by inhibiting cell proliferation, suggesting their potential as antitumor agents (Kumar et al., 1993).
Insensitive Energetic Materials
Research into the synthesis of new compounds with energetic properties has led to the development of materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds, featuring furan and other heterocyclic rings, exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).
Antimicrobial Activities
Azole derivatives originating from furan compounds have been synthesized and showed promising antimicrobial activities. For example, the synthesis of 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol starting from furan-2-carbohydrazide and its derivatives displayed activity against various microorganisms, highlighting their potential in developing new antibacterial and antifungal agents (Başoğlu et al., 2013).
Corrosion Inhibition
Amino acid compounds derived from furan have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds exhibited mixed-type inhibition properties and their adsorption on the steel surface followed Langmuir adsorption isotherm, suggesting their utility in protecting metals from corrosion (Yadav et al., 2015).
Fluorescent Materials
The synthesis of fluorescent materials from biomass-derived furfural and natural amino acids through cross-coupling reactions has been explored. The preparation of 2-furylthiazole-4-carboxylic acid methyl ester and its subsequent arylation resulted in compounds with strong photoluminescence, offering applications in the development of new fluorescent materials for various technological applications (Tanaka et al., 2015).
Mechanism of Action
properties
IUPAC Name |
methyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-12(17)15-11-14-8(7-20-11)5-10(16)13-6-9-3-2-4-19-9/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMOHWIGWUVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate |
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